molecular formula C16H17ClN2O2 B6978308 [(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone

[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone

Cat. No.: B6978308
M. Wt: 304.77 g/mol
InChI Key: VTBXSEVCDPFBCW-HUUCEWRRSA-N
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Description

[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a methanone group attached to a methylpyrrole ring. Its unique structure makes it an interesting subject for studies in organic chemistry, pharmacology, and materials science.

Properties

IUPAC Name

[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-18-9-2-3-13(18)16(21)19-10-8-14(20)15(19)11-4-6-12(17)7-5-11/h2-7,9,14-15,20H,8,10H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBXSEVCDPFBCW-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC(C2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N2CC[C@H]([C@H]2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Hydroxylation: The hydroxyl group is added through an oxidation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methanone Group: The methanone group is attached through a condensation reaction with a methylpyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Condensation: The methanone group can undergo condensation reactions with amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

    Condensation: Acid or base catalysts, such as sulfuric acid or sodium methoxide.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

    Condensation: Imine or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone can be compared to other compounds with similar structures, such as:

    [(2R,3R)-2-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and biological activity.

    [(2R,3R)-2-(4-bromophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone:

    [(2R,3R)-2-(4-methylphenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone: Methyl substitution may alter its physical properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s overall behavior.

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